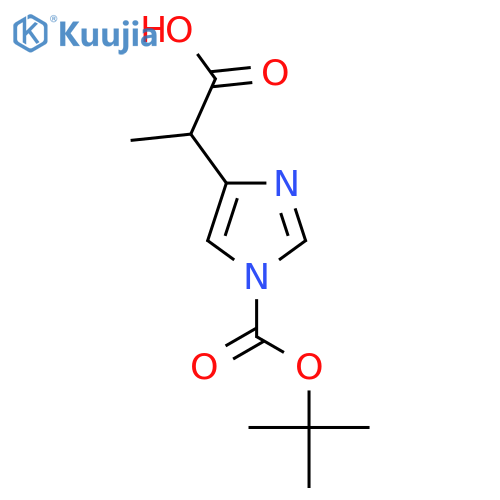

Cas no 2229470-82-8 (2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid)

2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid

- EN300-1896081

- 2229470-82-8

- 2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid

-

- インチ: 1S/C11H16N2O4/c1-7(9(14)15)8-5-13(6-12-8)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15)

- InChIKey: BWLZGBJPKBJEMT-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C=NC(=C1)C(C(=O)O)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 240.11100700g/mol

- どういたいしつりょう: 240.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 81.4Ų

2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896081-0.25g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-1.0g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 1g |

$1557.0 | 2023-05-23 | ||

| Enamine | EN300-1896081-0.1g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-0.5g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-2.5g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-10.0g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 10g |

$6697.0 | 2023-05-23 | ||

| Enamine | EN300-1896081-1g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-10g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-0.05g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1896081-5.0g |

2-{1-[(tert-butoxy)carbonyl]-1H-imidazol-4-yl}propanoic acid |

2229470-82-8 | 5g |

$4517.0 | 2023-05-23 |

2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acidに関する追加情報

2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid: A Comprehensive Overview

The compound with CAS No 2229470-82-8, known as 2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an imidazole ring with a tert-butoxy carbonyl group and a propanoic acid moiety. The imidazole ring is a five-membered heterocyclic compound with two nitrogen atoms, making it highly versatile in various chemical reactions and applications.

Recent studies have highlighted the potential of tert-butoxy carbonyl imidazoles in drug delivery systems and as intermediates in the synthesis of bioactive molecules. The propanoic acid group in this compound adds to its functionality, enabling it to participate in esterification reactions and other chemical transformations that are crucial in pharmaceutical development.

The synthesis of 2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid involves a multi-step process, including the formation of the imidazole ring, followed by the introduction of the tert-butoxy carbonyl group and the propanoic acid moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards.

One of the most promising applications of this compound is in the development of targeted drug delivery systems. The imidazole ring has been shown to exhibit selectivity towards certain biological targets, making it an ideal candidate for designing drugs with high specificity and reduced side effects. Additionally, the tert-butoxy carbonyl group serves as a protecting group during synthesis, ensuring stability and ease of manipulation.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of 2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, suggesting its role as a lead compound in drug discovery programs.

In conclusion, 2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid represents a valuable addition to the arsenal of compounds used in organic synthesis and pharmaceutical research. Its unique structure, combined with its versatile functional groups, positions it as a key player in the development of innovative therapeutic agents.

2229470-82-8 (2-{1-(tert-butoxy)carbonyl-1H-imidazol-4-yl}propanoic acid) 関連製品

- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)

- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)

- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 1352931-26-0((2S)-2-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-2-(methoxycarbonylamino)acetic acid)

- 1824468-79-2(2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)